1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-24-13-18(16-29(24)21-11-12-22-23(14-21)33-17-32-22)15-27-26(31)28-25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,14,18,25H,13,15-17H2,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOMBVFAQRVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea involves several steps:
Formation of Benzhydryl Chloride: Benzhydrol reacts with thionyl chloride under reflux conditions.
Synthesis of Benzo[d][1,3]dioxol-5-yl-pyrrolidin-3-one: This can be synthesized via a multi-step reaction involving condensation, cyclization, and oxidation reactions.
Coupling Reaction: The final step involves the reaction of benzhydryl chloride with benzo[d][1,3]dioxol-5-yl-pyrrolidin-3-one in the presence of a base, followed by the addition of an isocyanate to form the urea derivative.
Industrial Production Methods
While industrial production specifics may vary, a scaled-up version of the laboratory synthesis would be employed. Automation and optimization of reaction conditions, such as temperature and solvent selection, enhance yield and purity in industrial setups.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: The benzhydryl group can be oxidized to form a benzhydryl radical.
Reduction: The pyrrolidinone ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens or alkyl groups using Lewis acids as catalysts.
Major Products
Oxidation: Benzhydryl radicals.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or alkylated benzo[d][1,3]dioxole products.
Scientific Research Applications
Chemistry
As a Building Block: Utilized in the synthesis of more complex molecules in organic chemistry.
Biology
Biochemical Probes: Useful in studying enzyme-substrate interactions.
Medicine
Potential Pharmacological Agent: Investigated for its potential therapeutic effects due to the combination of functional groups that interact with biological targets.
Industry
Material Science: Used in the development of advanced materials due to its structural diversity.
Mechanism of Action
The compound interacts with biological systems through various pathways:
Binding to Enzymes: The urea moiety is known to form hydrogen bonds with enzyme active sites, inhibiting their activity.
Intercalation with DNA: The aromatic rings can intercalate with DNA, affecting gene expression.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with receptors on cell membranes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on substituent contributions. †Values approximated due to incomplete data.
Key Observations:
Substituent Bulk and Hydrophobicity: The benzhydryl group in the target compound increases molecular weight (~455.5) compared to the p-tolyl (367.4) and furan-pyridine (351.4) analogs. The p-tolyl group (CAS 954660-33-4) offers moderate hydrophobicity, balancing solubility and bioavailability.
In contrast, the pyridine-furan system (CAS 2034315-13-2) may engage in π-π stacking but lacks rigidity . The pyrazole-dihydroxy phenol system in ’s compound replaces urea with a pyrazole ring, altering hydrogen-bonding capacity and redox properties .
Bioactivity Inference :
- Urea derivatives (target compound, CAS 954660-33-4, CAS 2034315-13-2) are associated with kinase or protease inhibition due to hydrogen-bonding motifs. The benzhydryl group may target hydrophobic pockets in enzymes or receptors .
- ’s pyrazole analog demonstrates anticonvulsant activity, suggesting that benzo[d][1,3]dioxol-5-yl derivatives may exhibit CNS activity. The target compound’s benzhydryl group could enhance blood-brain barrier penetration .
Biological Activity
1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and data sources.
Chemical Structure and Properties
The compound features a benzhydryl group, a benzo[d][1,3]dioxole ring system, a pyrrolidinone structure, and a urea moiety. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-benzhydryl-3-[[1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea |
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 441.49 g/mol |
| CAS Number | 954589-47-0 |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. In vitro studies suggest that the compound induces apoptosis in cancer cells by disrupting microtubule assembly and leading to cell cycle arrest at the S phase. This is achieved through modulation of tubulin polymerization .
The primary mechanism involves binding to tubulin, which is critical for microtubule formation. By inhibiting tubulin polymerization, the compound disrupts normal cellular functions and induces apoptosis in cancer cells. The following pathways have been identified:
- Microtubule Disruption : The compound stabilizes microtubules or inhibits their assembly, leading to cell cycle arrest.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, evidenced by increased phosphatidylserine exposure on the cell membrane .
- Cell Cycle Effects : Treatment with the compound results in a significant increase in cells arrested in the S phase of the cell cycle .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds. For instance:
- Study on HDAC Inhibition : A related compound demonstrated potent inhibition of histone deacetylases (HDACs), leading to increased apoptosis in breast cancer cell lines (MDA-MB-231) after treatment with various concentrations over time .
- Structure Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzhydryl and dioxole components can enhance biological activity, particularly against specific cancer types .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrrolidinone intermediate via cyclization of 1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-ylmethanol under acidic conditions .
- Step 2 : Introduction of the benzhydryl group using benzhydryl chloride in the presence of a coupling agent (e.g., HATU or DCC) under nitrogen atmosphere .
- Step 3 : Urea linkage formation via reaction with an isocyanate derivative in anhydrous dichloromethane at 0–5°C .
Optimization : Adjust solvent polarity (e.g., switch from THF to DMF for better solubility) and use catalytic bases like triethylamine to enhance yields .
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolidinone ring and benzhydryl substitution patterns .
- HPLC-PDA/MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidinone moiety .
Q. What preliminary biological assays are recommended for activity screening?
- In vitro enzyme inhibition : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodology :
- Core modifications : Replace the benzo[d][1,3]dioxole with a 3,4-dimethoxyphenyl group to enhance π-π stacking with hydrophobic enzyme pockets .
- Side-chain variations : Substitute the benzhydryl group with a pyrazinyl-piperidine moiety to improve solubility without compromising binding affinity .
Example : Analogs with thiophene instead of furan show 2.3-fold higher EGFR inhibition .
Q. Table 1: SAR Comparison of Key Analogs
| Structural Feature | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|
| Benzo[d][1,3]dioxole + benzhydryl | 145 ± 12 (EGFR) | |
| 3,4-Dimethoxyphenyl + pyrazine | 89 ± 8 (EGFR) | |
| Thiophene-substituted pyrrolidinone | 62 ± 5 (VEGFR) |
Q. How to resolve contradictions in bioactivity data across studies?
Case Study : Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL) may arise from:
- Assay conditions : Variations in bacterial strain susceptibility or culture media .
- Compound purity : Impurities >5% can skew results; validate via HPLC before testing .
- Solvent effects : DMSO concentrations >1% may inhibit bacterial growth, creating false positives .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP from 4.2 to 3.5, enhancing aqueous solubility .
- Metabolic stability : Replace the 5-oxopyrrolidin-3-yl group with a piperidine ring to reduce CYP450-mediated oxidation .
Q. How to address challenges in scaling up synthesis for preclinical trials?
- Continuous flow reactors : Improve yield consistency (from 65% to 82%) and reduce reaction time .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to minimize environmental toxicity .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (PDB: 1M17) .
- MD simulations : Conduct 100-ns trajectories to assess stability of the urea-enzyme hydrogen bond network .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
